molecular formula C23H24N4S B7834665 4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834665
M. Wt: 388.5 g/mol
InChI Key: IKKOWOGVJLFQEE-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(4-methylanilino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4S/c1-15-6-12-18(13-7-15)25-21-19(14-24)20(26-22(27-21)28-5)16-8-10-17(11-9-16)23(2,3)4/h6-13H,1-5H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKOWOGVJLFQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Thiomethylation: The methylthio group is introduced through a thiomethylation reaction, often using methylthiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Primary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenylboronic acid
  • 4-tert-Butylbenzeneboronic acid
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

Uniqueness

4-(4-TERT-BUTYLPHENYL)-6-[(4-METHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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